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Compound Name: Evogliptin tartrate

Cat. No.: B601472 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two dipeptidyl peptidase-4

(DPP-4) inhibitors, Evogliptin tartrate and Linagliptin, in the context of glycemic control for

type 2 diabetes mellitus. The information presented is based on findings from head-to-head

clinical trials and other relevant studies, with a focus on efficacy, safety, and mechanistic

insights.

Mechanism of Action: DPP-4 Inhibition
Both Evogliptin and Linagliptin are competitive and reversible inhibitors of the dipeptidyl

peptidase-4 (DPP-4) enzyme.[1] This enzyme is responsible for the rapid degradation of

incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent

insulinotropic polypeptide (GIP).[2][3] By inhibiting DPP-4, these drugs increase the circulating

levels of active GLP-1 and GIP.[3] This enhancement of incretin activity leads to several

downstream effects that contribute to improved glycemic control:

Glucose-dependent insulin secretion: Increased GLP-1 and GIP levels stimulate the

pancreatic β-cells to release insulin in response to elevated blood glucose.[2][3]

Suppression of glucagon secretion: Elevated GLP-1 levels also act on pancreatic α-cells to

suppress the release of glucagon, a hormone that promotes hepatic glucose production.[2]

[3]
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Delayed gastric emptying: GLP-1 can slow the rate at which food empties from the stomach,

which helps to reduce postprandial glucose excursions.[2]

The glucose-dependent nature of their action means that the risk of hypoglycemia with DPP-4

inhibitors is low when used as monotherapy.[3][4]

Signaling Pathway of DPP-4 Inhibition
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Caption: General mechanism of action for DPP-4 inhibitors.
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Head-to-Head Clinical Efficacy: The EVERGREEN
Study
A key head-to-head comparison of Evogliptin and Linagliptin was conducted in the

EVERGREEN study, a 12-week, multicenter, randomized, double-blind, active-controlled trial

with a 12-week open-label extension. This study enrolled 207 patients with type 2 diabetes who

had inadequate glycemic control (HbA1c levels of 7.0%-10.0%). Patients were randomized to

receive either Evogliptin 5 mg or Linagliptin 5 mg once daily.

Primary and Secondary Efficacy Endpoints
The primary efficacy endpoint of the EVERGREEN study was the change in HbA1c from

baseline at week 12. Secondary endpoints included changes in the mean amplitude of

glycemic excursion (MAGE), assessed by continuous glucose monitoring (CGM).

Table 1: Glycemic Control Parameters at 12 and 24 Weeks
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Parameter Timepoint
Evogliptin 5
mg

Linagliptin 5
mg

Between-
Group
Difference
(95% CI)

Change in

HbA1c (%) from

Baseline

Week 12 -0.85 -0.75
-0.10 (-0.32 to

0.11)

Week 24 -0.94 -0.83** N/A

Change in

Fasting Plasma

Glucose (mg/dL)

from Baseline

Week 12 -12.8 -15.4 N/A (P = 0.325)

Change in

MAGE (mg/dL)

from Baseline

Week 12 -24.6 -16.7 N/A

Patients

Achieving HbA1c

<7.0% (%)

Week 24* 80.2 70.9** N/A

*Data from the 12-week open-label extension phase where both groups received Evogliptin.

The "Evogliptin" column represents the Evogliptin/Evogliptin group, and the "Linagliptin" column

represents the Linagliptin/Evogliptin group. **In the extension phase, the Linagliptin group was

switched to Evogliptin. This data represents the change from baseline at week 24 for the group

that initially received Linagliptin for 12 weeks and then Evogliptin for 12 weeks. ***MAGE:

Mean Amplitude of Glycemic Excursion.

In the initial 12-week double-blind period, Evogliptin demonstrated non-inferiority to Linagliptin

in reducing HbA1c levels. The mean change in HbA1c was -0.85% for the Evogliptin group and

-0.75% for the Linagliptin group, with a between-group difference of -0.10% (95% CI: -0.32 to

0.11), which met the pre-specified non-inferiority margin of 0.4%. Both treatments also led to

significant reductions in fasting plasma glucose and the mean amplitude of glycemic excursion

(MAGE) from baseline, with no significant difference between the two groups.
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During the 12-week open-label extension, where all patients received Evogliptin, the glucose-

lowering effect was sustained. In the group that continuously received Evogliptin for 24 weeks,

the mean HbA1c reduction from baseline was -0.94%. In this group, 80.2% of patients

achieved an HbA1c level below 7.0%.

Safety and Tolerability
The incidence and types of adverse events were comparable between the Evogliptin and

Linagliptin groups over the 24-week study period. Both medications were well-tolerated, and

there were no reports of serious adverse events related to the study drugs. The risk of

hypoglycemia with both agents was low.

Table 2: Overview of Adverse Events in the EVERGREEN Study (24 Weeks)

Adverse Event Profile Evogliptin Group Linagliptin Group

Overall Incidence of Adverse

Events
Comparable Comparable

Serious Adverse Events None reported None reported

Hypoglycemic Events Low incidence, comparable Low incidence, comparable

Beyond Glycemic Control: Potential Additional
Signaling Pathways
Recent research suggests that the effects of Evogliptin and Linagliptin may extend beyond the

canonical DPP-4/incretin pathway.

Evogliptin and VEGF Signaling
Studies have indicated that Evogliptin may have a direct inhibitory effect on pathological retinal

neovascularization by suppressing the vascular endothelial growth factor (VEGF) signaling

pathway.[5][6] This is achieved by inhibiting the VEGF-induced activation of adenosine 5'-

diphosphate ribosylation factor 6 (Arf6), a key regulator of VEGF receptor 2 signal transduction.

[5] This anti-angiogenic effect could offer additional therapeutic benefits for patients with

diabetic retinopathy.[5]
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Caption: Potential inhibitory effect of Evogliptin on the VEGF signaling pathway.

Linagliptin and Akt/mTOR Signaling
Research suggests that Linagliptin may exert some of its effects through the Akt/mTOR

signaling pathway.[7][8][9] This pathway is crucial for cell growth, proliferation, and survival. In

the context of diabetic complications, Linagliptin has been shown to inhibit high glucose-
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induced transdifferentiation of fibroblasts to myofibroblasts via the IGF/Akt/mTOR pathway,

suggesting a potential role in mitigating fibrosis.[7][8] Furthermore, Linagliptin has been found

to improve insulin-induced phosphorylation of insulin receptor substrate 1 (IRS1) and Akt,

which is inhibited under high-glucose conditions, thereby potentially preventing podocyte

apoptosis in diabetic kidney disease.[9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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